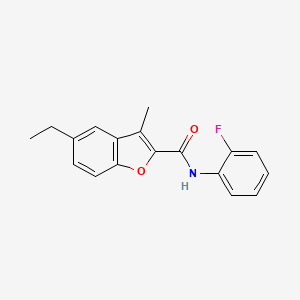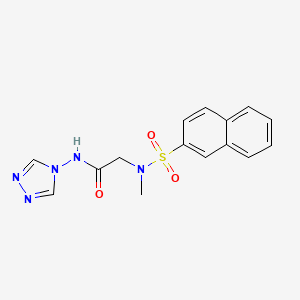
2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-4-one, also known as thiozolidinone, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Thiozolidinone has been synthesized by various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
Thiozolidinone exerts its pharmacological effects by binding to peroxisome proliferator-activated receptor gamma (PPARγ) and activating its transcriptional activity. PPARγ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. Thiozolidinone also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Thiozolidinone has been found to regulate glucose and lipid metabolism, reduce insulin resistance, and improve insulin sensitivity. It has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines, and inhibit the activity of enzymes involved in inflammation and bacterial and viral infections. Thiozolidinone has been found to induce apoptosis and inhibit the growth of cancer cells.
実験室実験の利点と制限
Thiozolidinone has several advantages for lab experiments, including its easy synthesis, stability, and low toxicity. However, it also has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
Thiozolidinone has several potential future directions, including its use as a therapeutic agent for the treatment of cancer, diabetes, and inflammatory diseases. It also has potential applications in the development of new drugs for bacterial and viral infections. Further research is needed to optimize its pharmacological properties, including its bioavailability, pharmacokinetics, and toxicity.
合成法
Thiozolidinone can be synthesized by various methods, including the reaction of 2-mercaptoacetic acid with phenyl isothiocyanate, followed by the cyclization of the resulting intermediate with ethyl acetoacetate. Another method involves the reaction of phenyl isothiocyanate with ethyl acetoacetate, followed by the addition of 2-mercaptoacetic acid and cyclization. Thiozolidinone can also be synthesized by the reaction of phenyl isothiocyanate with 2-mercaptoacetic acid, followed by the addition of acetic anhydride and cyclization.
科学的研究の応用
Thiozolidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-bacterial, anti-viral, and anti-diabetic properties. Thiozolidinone has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to inhibit the activity of enzymes involved in inflammation and bacterial and viral infections.
特性
IUPAC Name |
(2E)-2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-9(14)7-12-13(11(15)8-16-12)10-5-3-2-4-6-10/h2-7H,8H2,1H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDAYJOGHVTCRF-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C1N(C(=O)CS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/1\N(C(=O)CS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5711905.png)





![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5711936.png)

![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B5711953.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)

![N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5711989.png)
